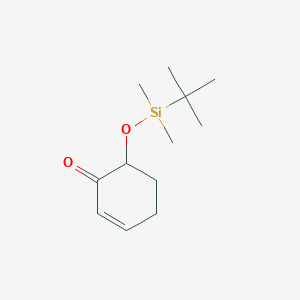

6-(Tert-butyldimethylsilyloxy)cyclohex-2-enone

Beschreibung

Eigenschaften

IUPAC Name |

6-[tert-butyl(dimethyl)silyl]oxycyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h6,8,11H,7,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKGJQINHYTRSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CCC=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butyldimethylsilyloxy)cyclohex-2-enone typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group followed by cyclization. One common method involves the reaction of cyclohexenone with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for 6-(Tert-butyldimethylsilyloxy)cyclohex-2-enone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and storage of reagents and products.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Tert-butyldimethylsilyloxy)cyclohex-2-enone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the silyl group.

Major Products

Oxidation: Formation of cyclohexane-1,2-dione or cyclohexane-1,2-dicarboxylic acid.

Reduction: Formation of 6-(tert-butyldimethylsilyloxy)cyclohexanol or cyclohexane.

Substitution: Formation of various substituted cyclohexenones depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

While the search results do not specifically focus on the applications of "6-(Tert-butyldimethylsilyloxy)cyclohex-2-enone," they do provide some related information regarding cyclohexenones and their derivatives in organic synthesis and kinase inhibition, which can be helpful to understand the potential applications of the target compound.

Cyclohexenones and Their Applications

Cyclohex-2-en-1-one cis-diols as building blocks

Cyclohex-2-en-1-one cis-diols can be created from substituted phenols and anilines via toluene dioxygenase (TDO)-catalyzed cis-dihydroxylation . TDO-catalyzed cis-dihydroxylation products can be obtained from monosubstituted benzene substrates, and continue to be widely reported, despite their limited stability .

Synthesis of Fused Cyclohexane and Pyrrolidine

Cyclohexane is used for preparing the fused cyclohexane and pyrrolidine portion of the strychnos skeleton .

Enantioselective Preparation of Cyclohexanone Derivatives

The enantioselective preparation of the two isomers of 4-hydroxy-2-cyclohexanone derivatives can be achieved starting from a common cyclohexenone .

Formal Synthesis of Epibatidine

"6-(Tert-butyldimethylsilyloxy)cyclohex-2-enol" can be used in the chemoenzymatic formal synthesis of (-)- and (+)-epibatidine .

Wirkmechanismus

The mechanism of action of 6-(Tert-butyldimethylsilyloxy)cyclohex-2-enone involves its reactivity towards nucleophiles and electrophiles. The enone moiety can undergo nucleophilic addition reactions, while the silyloxy group can be deprotected to reveal a hydroxyl group, which can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Table 1: Key Structural and Functional Differences

Key Observations

- Steric and Electronic Effects: The TBS group in 6-(tert-butyldimethylsilyloxy)cyclohex-2-enone provides superior steric shielding compared to smaller groups (e.g., hydroxymethyl in 4-hydroxymethyl-2-cyclohexen-1-one), reducing unwanted side reactions . Bulkier silyl groups (e.g., tert-butyldiphenylsilyl, TBDPS) in analogs like Ethyl (2E)(5S)-5-TBDPS-oxy-6-oxohex-2-enoate further hinder nucleophilic attacks but increase molecular weight, complicating purification .

- Regioselectivity: The position of the TBS group (C4 vs. C6) significantly impacts reactivity. For example, 4-TBS-cyclohex-2-enone favors electrophilic additions at C3 due to electronic deactivation at C4, whereas 6-TBS-cyclohex-2-enone allows functionalization at C5 or C1 .

Research Findings

- 6-TBS-cyclohex-2-enone is pivotal in synthesizing bicyclic lactones (e.g., 2-oxabicyclo[2.2.1]heptan-3-one) via cyclization with phosphoranes, achieving yields >80% under mild conditions .

- In contrast, 4-hydroxymethyl-2-cyclohexen-1-one requires HF-mediated deprotection of its TBS analog to access hydroxymethyl groups, limiting its use in acid-sensitive reactions .

- Cyclohexenones with isoprenoid chains (e.g., (S)-3-Methyl-6-((R)-6-methylhept-5-en-2-yl)cyclohex-2-enone) serve as bisabolone analogs for terpene-derived pharmaceuticals .

Stability and Handling

- 6-TBS-cyclohex-2-enone is stable under anhydrous conditions but hydrolyzes slowly in protic solvents (e.g., methanol/water mixtures).

- TBDPS-protected analogs (e.g., Ethyl (2E)(5S)-5-TBDPS-oxy-6-oxohex-2-enoate) exhibit greater hydrolytic stability than TBS derivatives but require harsher conditions (e.g., TBAF) for deprotection .

Biologische Aktivität

6-(Tert-butyldimethylsilyloxy)cyclohex-2-enone is an organic compound that has attracted attention in the fields of medicinal chemistry and organic synthesis due to its unique structure and potential biological activities. This compound features a cyclohexene ring with a ketone functional group and a tert-butyldimethylsilyloxy substituent, which may influence its reactivity and interaction with biological macromolecules.

- Molecular Formula : C_{12}H_{22}O_2Si

- Molecular Weight : Approximately 228.407 g/mol

The presence of the silyloxy group enhances the compound's solubility and stability, which are critical factors in drug design and delivery systems. Its reactivity is influenced by the silyl group, allowing it to participate in various chemical transformations.

Biological Activity Overview

While specific data on the biological activity of 6-(tert-butyldimethylsilyloxy)cyclohex-2-enone is limited, its structural similarity to other bioactive compounds suggests potential pharmacological properties. Compounds related to cyclohex-2-enone structures have been noted for diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects.

Table 1: Comparison of Related Compounds

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| Cyclohexanone | Ketone | Solvent; precursor in organic synthesis |

| 4-Hydroxycyclohex-2-enone | Hydroxy derivative | Significant anti-cancer properties |

| 6-Hydroxy-6-(2-hydroxybenzyl)cyclohex-2-enone | Hydroxy derivative | Potential anti-cancer properties |

| (1S,6R)-6-(tert-butyldimethylsilyloxy)cyclohex-2-enol | Alcohol derivative | Related to silyl ether chemistry |

The mechanism by which 6-(tert-butyldimethylsilyloxy)cyclohex-2-enone exerts its biological effects remains to be fully elucidated. Preliminary studies suggest that its silyl group may enhance binding affinity with enzymes or receptors, potentially leading to significant biological interactions. Further investigation into its interaction with biological macromolecules is warranted.

Study 1: Reactivity with Biological Macromolecules

Research has indicated that compounds similar to 6-(tert-butyldimethylsilyloxy)cyclohex-2-enone can undergo reactions with proteins and nucleic acids, leading to modifications that may alter their function. For instance, studies exploring the binding affinity of cyclohexenones with enzymes have shown promising results in inhibiting enzymatic activity, suggesting potential therapeutic applications in enzyme-related diseases .

Study 2: Synthesis and Biological Evaluation

A study focusing on the synthesis of substituted cyclohexenones reported that derivatives of cyclohexenones exhibit significant kinase inhibitory activity. The findings indicated that modifications at the silyloxy position could enhance biological activity, providing a pathway for developing more potent therapeutic agents .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 6-(tert-butyldimethylsilyloxy)cyclohex-2-enone, and what challenges are associated with its multi-step synthesis?

- Methodological Answer : The synthesis often involves protective group strategies and stereoselective reactions. For example, Sonogashira coupling and azidolysis reactions have been used to construct structurally related cyclohexenone derivatives, though yields may be low (e.g., 10.3% over 7 steps in analogous piperidinone syntheses) due to competing side reactions or inefficient epoxide ring-opening steps . Key challenges include optimizing reaction conditions (e.g., catalyst loading, temperature) and purification of intermediates via column chromatography (e.g., hexanes/EtOAc gradients) .

Q. What is the role of the tert-butyldimethylsilyl (TBDMS) group in cyclohexenone derivatives, and how does it influence reactivity?

- Methodological Answer : The TBDMS group acts as a sterically hindered protecting group for hydroxyl or enolizable ketone functionalities, preventing unwanted side reactions (e.g., oxidation or nucleophilic attack). Its stability under acidic/basic conditions allows selective deprotection in multi-step syntheses. For instance, TBDMS-protected intermediates are critical in stereoselective C–C bond formations, such as titanium(IV)-mediated enolate chemistry, to achieve high regiochemical control .

Q. What purification techniques are most effective for isolating 6-(tert-butyldimethylsilyloxy)cyclohex-2-enone intermediates?

- Methodological Answer : Column chromatography with optimized solvent systems (e.g., hexanes/EtOAc 90:10) is widely used to separate polar intermediates. For example, (E)-6-(tert-butyldimethylsilyloxy)-3-hexen-2-one was isolated in 85% yield using this method, highlighting its efficacy in resolving structurally similar byproducts .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of TBDMS-protected cyclohexenones?

- Methodological Answer : Stereoselectivity is achieved through chiral auxiliaries or enantioselective catalysis. Titanium(IV) enolate chemistry has been employed to form C–C bonds with high stereocontrol, as seen in the synthesis of (E)-6-(tert-butyldimethylsilyloxy)-3-hexen-2-one. Monitoring reaction progress via NMR and adjusting Lewis acid catalysts (e.g., TiCl₄) are critical for minimizing racemization .

Q. How can researchers address low yields in Sonogashira coupling or epoxide-opening steps during cyclohexenone synthesis?

- Methodological Answer : Contradictory data from failed pathways (e.g., the inability to convert intermediate 3 to 14 in piperidinone synthesis ) underscore the need for mechanistic studies. Alternatives include:

- Screening palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) to improve coupling efficiency.

- Using azidolysis instead of nucleophilic ring-opening to form γ-lactones .

- Employing calorimetric analysis to optimize exothermic steps and prevent decomposition .

Q. What strategies enable the use of 6-(tert-butyldimethylsilyloxy)cyclohex-2-enone in chemoenzymatic processes for complex natural products?

- Methodological Answer : The compound serves as a precursor for lactonized side chains in statin syntheses. Chemoenzymatic routes, such as pancreatin powder-catalyzed deacetylation, allow selective deprotection without damaging the TBDMS group. Coupling with organocuprate reagents further enables stereocontrolled alkylation .

Q. How can researchers validate the stability of TBDMS-protected intermediates under varying reaction conditions?

- Methodological Answer : Stability studies using TLC, HPLC, or in situ FTIR can monitor degradation. For example, TBDMS ethers are stable below pH 7 but hydrolyze under strongly acidic conditions. Kinetic studies comparing silyl ethers (e.g., TBDMS vs. TMS) provide insights into optimal protective group selection for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.